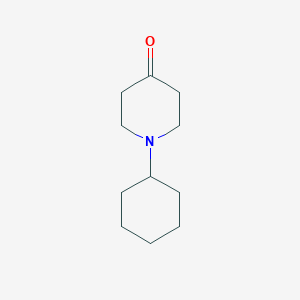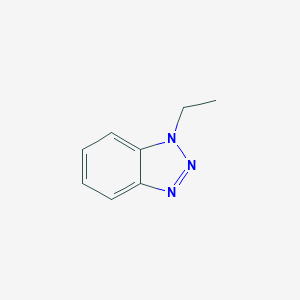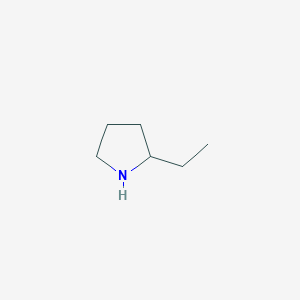
2-Ethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylpyrrolidine is a compound that is structurally related to pyrrolidine, a five-membered nitrogen-containing heterocycle. While the provided papers do not directly discuss 2-ethylpyrrolidine, they do provide insights into various substituted pyrrolidines, which can be used to infer some general aspects about the synthesis, structure, and reactivity of 2-ethylpyrrolidine analogs.
Synthesis Analysis
The synthesis of substituted pyrrolidines often involves stereoselective or enantioselective methodologies to achieve the desired chiral centers. For instance, the synthesis of (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine was achieved using a chiral ligand for Cu(II)-catalyzed Henry reactions, resulting in high yields and enantiocontrol . Similarly, practical syntheses of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine were developed from ethyl crotonate and L-alanine, showcasing the importance of diastereo and enantioselective reactions in pyrrolidine chemistry . These methods could potentially be adapted for the synthesis of 2-ethylpyrrolidine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution on the ring can significantly affect the conformation and electronic properties of the molecule. For example, the synthesis of optically active 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine revealed that the free bases predominantly exist in an enamine form, suggesting a fairly rigid structure . This information can be extrapolated to 2-ethylpyrrolidine, where the ethyl group would likely influence the molecule's conformation and electronic properties.
Chemical Reactions Analysis
Pyrrolidine derivatives participate in various chemical reactions, often as intermediates in pharmaceutical synthesis. The study of 1-ethyl-2-nitromethylenepyrrolidine hydrogenation over Pd/C catalysts highlighted two conversion routes, leading to 1-ethyl-2-aminomethylpyrrolidine and side products, with the reaction's selectivity being influenced by the reaction conditions . Additionally, the copper-catalyzed coupling of styrenes and dienes with potassium β-aminoethyl trifluoroborates to synthesize 2-aryl- and 2-vinylpyrrolidines demonstrates the versatility of pyrrolidine derivatives in carbon-nitrogen bond-forming reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be determined using various analytical techniques. Polarimetry was used to determine the optical rotation of S-2-(aminomethyl)-1-ethylpyrrolidine, which is crucial for assessing the compound's enantiomeric purity . High-performance liquid chromatography (HPLC) with pre-column derivatization was developed to determine the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, indicating the importance of chirality in the compound's properties and its relevance in quality control .
Aplicaciones Científicas De Investigación
Analytical Method Development
Researchers developed a simple and efficient analytical method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a related compound. This method involved pre-column derivatization and high-performance liquid chromatography (HPLC) on a chiral stationary phase. The optimized method was found to be accurate, stable, rapid, and sensitive, making it suitable for the determination of enantiomeric purity in bulk samples of this compound (Dao‐Cai Wang et al., 2015).
Polarimetry Method Development
A polarimetry method was developed for determining the content of S-2-(aminomethyl)-1-ethylpyrrolidine, another related compound. The method involved determining the optical rotation in ethanol at a specific wavelength and temperature. The method proved to be accurate, simple, fast, stable, and credible, offering a viable option for quality control of this compound (Ouyang Xiao, 2008).
Pharmaceutical Research
2-Ethylpyrrolidine and its derivatives have been actively studied in pharmaceutical research. For instance, a novel 5-HT2A receptor antagonist, R-96544, was examined for its pharmacological profiles. It demonstrated potent and competitive 5-HT2A-selective activity, making it a potential therapeutic agent for conditions involving serotonin receptors (T. Ogawa et al., 2002).
Synthesis of New Compounds
New 2-aryliminopyrrolidines were synthesized and tested for their binding properties and blood pressure effects, highlighting their potential applications in hypertension and/or metabolic syndrome treatment (V. Gasparik et al., 2015).
Safety And Hazards
When handling 2-Ethylpyrrolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLDRUSMYBXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407335 |
Source


|
| Record name | 2-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrrolidine | |
CAS RN |
1003-28-7 |
Source


|
| Record name | 2-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

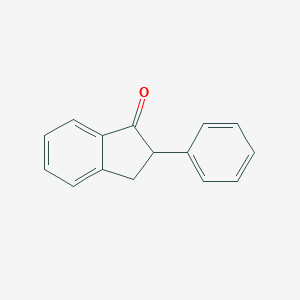
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
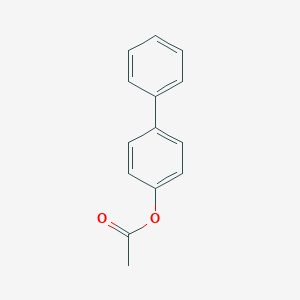
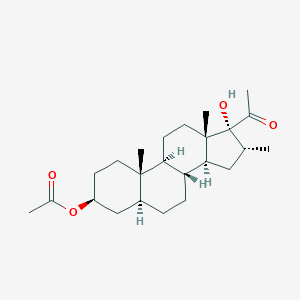
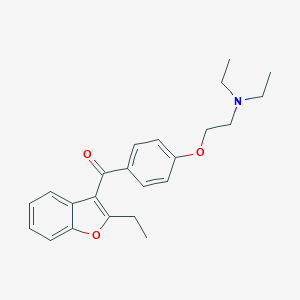
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
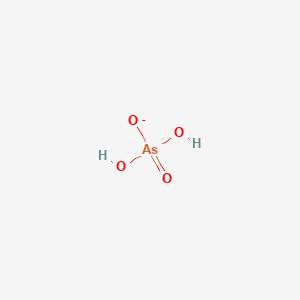
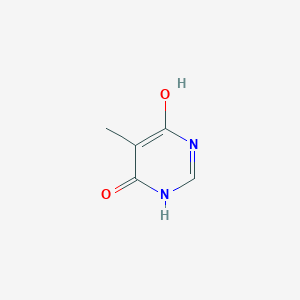
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
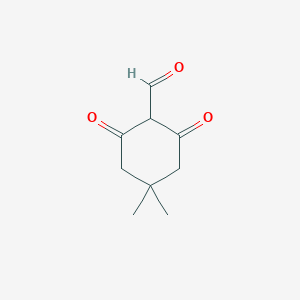
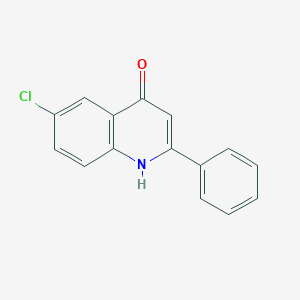
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
